molecular formula C28H22Cl2N2O2 B2644135 2-CHLORO-N-[4'-(2-CHLOROBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE CAS No. 321555-80-0

2-CHLORO-N-[4'-(2-CHLOROBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE

Cat. No.: B2644135
CAS No.: 321555-80-0
M. Wt: 489.4
InChI Key: ICQBPIUHODJJID-UHFFFAOYSA-N
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Description

2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is an organic compound with the molecular formula C28H22Cl2N2O2. It is a derivative of benzamide and is characterized by the presence of two chlorine atoms and a biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzoyl chloride and 4-chloroaniline.

    Reaction Conditions: The reaction between 2-chlorobenzoyl chloride and 4-chloroaniline is carried out in the presence of a base such as triethylamine. This results in the formation of 2-chloro-N-(4-chlorophenyl)benzamide.

    Coupling Reaction: The next step involves the coupling of 2-chloro-N-(4-chlorophenyl)benzamide with 3,3’-dimethyl-[1,1’-biphenyl]-4-amine.

Chemical Reactions Analysis

2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to changes in their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of 2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE lies in its biphenyl structure, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2N2O2/c1-17-15-19(11-13-25(17)31-27(33)21-7-3-5-9-23(21)29)20-12-14-26(18(2)16-20)32-28(34)22-8-4-6-10-24(22)30/h3-16H,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQBPIUHODJJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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